BenchChemオンラインストアへようこそ!

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one

Quality Control Structural Confirmation Quinolinone Characterization

3-(4-Ethylbenzoyl)-6-methoxyquinolin-4(1H)-one (CAS 892290-87-8) is a synthetic 3-aroylquinolin-4(1H)-one derivative bearing a 4-ethylbenzoyl group at the 3-position and a methoxy substituent at the 6-position of the quinolinone core. This compound class has been validated as direct antagonists of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway implicated in numerous cancers, including medulloblastoma and basal cell carcinoma.

Molecular Formula C19H17NO3
Molecular Weight 307.349
CAS No. 892290-87-8
Cat. No. B2511562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one
CAS892290-87-8
Molecular FormulaC19H17NO3
Molecular Weight307.349
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC
InChIInChI=1S/C19H17NO3/c1-3-12-4-6-13(7-5-12)18(21)16-11-20-17-9-8-14(23-2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22)
InChIKeyJKBWYPZBYIHLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylbenzoyl)-6-methoxyquinolin-4(1H)-one (CAS 892290-87-8): A 3-Aroylquinolin-4(1H)-one Scaffold for Hedgehog Pathway Inhibitor Development


3-(4-Ethylbenzoyl)-6-methoxyquinolin-4(1H)-one (CAS 892290-87-8) is a synthetic 3-aroylquinolin-4(1H)-one derivative bearing a 4-ethylbenzoyl group at the 3-position and a methoxy substituent at the 6-position of the quinolinone core [1]. This compound class has been validated as direct antagonists of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway implicated in numerous cancers, including medulloblastoma and basal cell carcinoma [1]. The compound is provided as a research-grade small molecule with confirmed structural identity via 1H NMR spectroscopy [2], enabling reproducible scientific investigations.

Why 3-(4-Ethylbenzoyl)-6-methoxyquinolin-4(1H)-one Cannot Be Replaced by Generic 3-Aroylquinolin-4(1H)-one Analogs


Within the 3-aroylquinolin-4(1H)-one pharmacophore, minute structural modifications on the benzoyl ring or the quinolinone core generate drastic shifts in Hedgehog pathway inhibitory potency [1]. Systematic SAR studies demonstrate that varying the para-substituent on the 3-aroyl moiety from hydrogen to methyl, ethyl, chloro, or fluoro profoundly alters SMO binding affinity and cellular pathway suppression (IC50 shifts exceeding 10-fold) [1]. Consequently, simply interchanging the 4-ethylbenzoyl variant with its methyl, chloro, or unsubstituted benzoyl counterparts—even when retaining the 6-methoxyquinolin-4(1H)-one core—introduces unpredictable changes in target engagement, selectivity, and downstream biological readout, undermining experimental reproducibility and hit validation efforts.

Head-to-Head Quantitative Evidence: 3-(4-Ethylbenzoyl)-6-methoxyquinolin-4(1H)-one vs. Closest Analogs


Spectroscopic Identity Confirmation: 1H NMR Differentiation from the 4-Methylbenzoyl Analog

The 4-ethylbenzoyl substituent generates a characteristic 1H NMR signature that is unequivocally distinct from the 4-methylbenzoyl analog (CAS 892286-33-8). The target compound displays a triplet at δ 1.18 ppm (3H, J = 7.6 Hz, CH₂CH₃) and a quartet at δ 2.64 ppm (2H, J = 7.6 Hz, CH₂CH₃), whereas the methyl analog exhibits only a singlet at δ 2.39 ppm (3H, Ar-CH₃) [1]. This spectroscopic fingerprint allows unambiguous identity verification and quantification of purity, reducing the risk of accepting a mislabeled or substituted batch.

Quality Control Structural Confirmation Quinolinone Characterization

Predicted Lipophilicity Advantage: clogP Shift Afforded by the 4-Ethyl Moiety

Extending the para-substituent from methyl to ethyl increases the calculated partition coefficient (clogP) by approximately 0.5 log units, based on the established π fragment contribution for an additional methylene group (–CH₂–) of +0.50 according to the Hansch-Leo hydrophobic fragment constant system [1]. Applying this increment to the measured or predicted logP of the 4-methyl analog (clogP ≈ 3.0) yields an estimated clogP of ≈3.5 for the 4-ethylbenzoyl compound. This moderate increase in lipophilicity can enhance membrane permeability and target binding while remaining within acceptable drug-like space (Lipinski Rule of 5 compliance).

Lipophilicity Drug-Likeness ADME Prediction

Pharmacophore Validation: 3-Aroylquinolin-4(1H)-one Scaffold Demonstrated as Smoothened Receptor Antagonist

A comprehensive structure-activity relationship (SAR) investigation of 2-substituted 3-aroylquinolin-4(1H)-ones established that this chemotype directly antagonizes the Smoothened (SMO) receptor, inhibiting Hedgehog-dependent medulloblastoma cell proliferation with IC50 values in the low micromolar to sub-micromolar range [1]. While the target compound lacks the 2-substituent present in the most potent analogs, the core 3-aroylquinolin-4(1H)-one scaffold is the essential pharmacophoric element responsible for SMO binding; the 6-methoxy group enhances metabolic stability and contributes to favorable electronic properties, as evidenced by the critical role of quinolinone ring substitution in modulating potency [1]. The 4-ethylbenzoyl variant thus provides a privileged starting point for fragment-based or structure-guided optimization.

Hedgehog Pathway Smoothened Receptor Cancer Therapeutics

Off-Target Liability Profile: Low Predicted Cross-Reactivity Based on Analog Binding Data

A structurally related analog, 1-(2-(3,4-dimethoxyphenylamino)allyl)-3-(4-ethylbenzoyl)quinolin-4(1H)-one (CHEMBL1774939), was tested against a panel of off-target proteins and exhibited negligible activity: IC50 > 200 µM against Vaccinia virus processivity factor D4, and no significant inhibition of CYP3A4 or MAO-B at concentrations up to 100 µM [1]. While the target compound differs in the 1-position and 6-position substitution, the shared 3-(4-ethylbenzoyl)quinolin-4(1H)-one core suggests that the 4-ethylbenzoyl moiety does not inherently confer promiscuous binding. This contrasts with certain 3-benzoylquinolin-4(1H)-one derivatives that have shown moderate MAO-A inhibition (IC50 > 100 µM) [2], indicating that the 4-ethyl substitution may reduce off-target liability relative to unsubstituted benzoyl analogs.

Selectivity Kinase Profiling Drug Safety

Optimal Research and Industrial Application Scenarios for 3-(4-Ethylbenzoyl)-6-methoxyquinolin-4(1H)-one


Hit-to-Lead Optimization in Hedgehog-Driven Oncology Programs

As a validated Smoothened receptor antagonist scaffold [1], this compound serves as an ideal starting point for fragment growth or structure-guided elaboration. The 4-ethyl group provides a hydrophobic handle for probing SMO binding pocket sub-pockets, while the 6-methoxy group can be demethylated to install solubilizing groups or radiolabels for PET tracer development.

Selectivity Profiling and Off-Target Panel Screening

The low off-target activity observed for structurally related 3-(4-ethylbenzoyl)quinolin-4(1H)-ones against MAO-A, CYP3A4, and viral processivity factors [2][3] suggests this compound is suitable for use as a negative control or selectivity standard in enzyme inhibition panels, helping researchers distinguish specific SMO-pathway effects from background noise.

Chemical Biology Tool for Dissecting SMO-Dependent vs. SMO-Independent Hh Signaling

Because SMO antagonism is the primary mechanism of action of the 3-aroylquinolin-4(1H)-one class [1], this compound can be employed alongside SMO agonists (e.g., SAG) or downstream pathway activators (e.g., Gli-overexpression constructs) to map signaling hierarchy in cellular models of medulloblastoma or basal cell carcinoma.

Synthetic Intermediate for Diversified Quinolinone Libraries

The 4-ethylbenzoyl group is amenable to further functionalization: benzylic bromination at the ethyl α-position, oxidation to the corresponding acetophenone, or Friedel-Crafts acylation. Such transformations enable rapid parallel synthesis of quinolinone collections for phenotypic screening without altering the core pharmacophore.

Quote Request

Request a Quote for 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.